molecular formula C20H19N3O4 B11151948 2-(2,3-dihydro-1-benzofuran-6-yl)-N-[2-(2,3-dioxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]acetamide

2-(2,3-dihydro-1-benzofuran-6-yl)-N-[2-(2,3-dioxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]acetamide

Cat. No.: B11151948
M. Wt: 365.4 g/mol
InChI Key: JLAIGSAQMOGQPQ-UHFFFAOYSA-N
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Description

2-(2,3-DIHYDRO-1-BENZOFURAN-6-YL)-N-[2-(2,3-DIOXO-3,4-DIHYDRO-1(2H)-QUINOXALINYL)ETHYL]ACETAMIDE is a complex organic compound that features a benzofuran ring and a quinoxaline moiety. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The compound’s unique structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 2-(2,3-DIHYDRO-1-BENZOFURAN-6-YL)-N-[2-(2,3-DIOXO-3,4-DIHYDRO-1(2H)-QUINOXALINYL)ETHYL]ACETAMIDE involves several steps:

Industrial production methods would likely involve optimizing these steps for higher yields and purity, possibly using catalytic processes and continuous flow techniques.

Chemical Reactions Analysis

2-(2,3-DIHYDRO-1-BENZOFURAN-6-YL)-N-[2-(2,3-DIOXO-3,4-DIHYDRO-1(2H)-QUINOXALINYL)ETHYL]ACETAMIDE can undergo various chemical reactions:

    Oxidation: The benzofuran ring can be oxidized to form benzofuranones.

    Reduction: The quinoxaline moiety can be reduced to form dihydroquinoxalines.

    Substitution: Electrophilic substitution reactions can occur on the benzofuran ring, leading to various substituted derivatives.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: Its biological activities make it a candidate for studying anti-tumor, antibacterial, and anti-viral mechanisms.

    Medicine: It could be explored as a potential therapeutic agent for various diseases.

    Industry: Its unique structure might find applications in materials science and catalysis.

Mechanism of Action

The mechanism of action of 2-(2,3-DIHYDRO-1-BENZOFURAN-6-YL)-N-[2-(2,3-DIOXO-3,4-DIHYDRO-1(2H)-QUINOXALINYL)ETHYL]ACETAMIDE likely involves interactions with specific molecular targets. The benzofuran ring can interact with enzymes and receptors, while the quinoxaline moiety can intercalate with DNA or inhibit specific enzymes. These interactions can disrupt cellular processes, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar compounds include other benzofuran and quinoxaline derivatives:

    Benzofuran Derivatives: These include compounds like 2,3-dihydrobenzofuran and benzofuranones, which share the benzofuran ring structure.

    Quinoxaline Derivatives: These include compounds like 2,3-dihydroquinoxaline and quinoxalinones, which share the quinoxaline moiety.

The uniqueness of 2-(2,3-DIHYDRO-1-BENZOFURAN-6-YL)-N-[2-(2,3-DIOXO-3,4-DIHYDRO-1(2H)-QUINOXALINYL)ETHYL]ACETAMIDE lies in the combination of these two moieties, which imparts unique biological and chemical properties.

Properties

Molecular Formula

C20H19N3O4

Molecular Weight

365.4 g/mol

IUPAC Name

2-(2,3-dihydro-1-benzofuran-6-yl)-N-[2-(2,3-dioxo-4H-quinoxalin-1-yl)ethyl]acetamide

InChI

InChI=1S/C20H19N3O4/c24-18(12-13-5-6-14-7-10-27-17(14)11-13)21-8-9-23-16-4-2-1-3-15(16)22-19(25)20(23)26/h1-6,11H,7-10,12H2,(H,21,24)(H,22,25)

InChI Key

JLAIGSAQMOGQPQ-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1C=CC(=C2)CC(=O)NCCN3C4=CC=CC=C4NC(=O)C3=O

Origin of Product

United States

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